N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, memory, and neuroinflammation.
Aplicaciones Científicas De Investigación
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
N-(isochroman-3-ylmethyl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds are known to have inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). In particular, trimethoxy derivatives have shown selectivity in cytotoxicity assays, suggesting their potential as lead molecules for cancer treatments. Additionally, these compounds have demonstrated superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, indicating their potential in medical applications related to disorders involving carbonic anhydrases (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of this compound, such as celecoxib, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds were found to be potent and selective inhibitors of COX-2, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. The study of these derivatives led to the identification of celecoxib, which has advanced to clinical trials (Penning et al., 1997).
Acetylcholinesterase Inhibition and Low Cytotoxicity
Pyrazoline benzensulfonamides, which include the this compound structure, have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have exhibited low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, making them good candidates for developing novel inhibitors with potential therapeutic applications (Ozmen Ozgun et al., 2019).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-15(4)19(14(3)20-22)26(23,24)21(5)11-18-10-16-8-6-7-9-17(16)12-25-18/h6-9,13,18H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBPGQYXWHALDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.